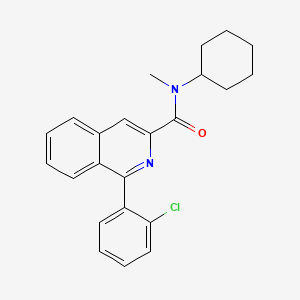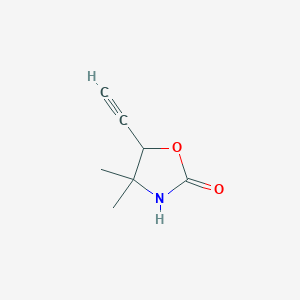
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C7H9NO2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an oxazolidinone ring substituted with dimethyl and ethynyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-2-oxazolidinone with an ethynylating agent such as ethynyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include carbonyl compounds, amine derivatives, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other oxazolidinones.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it binds to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This action prevents the formation of a functional 70S initiation complex, thereby exerting its antibacterial effects. The compound’s unique structure allows it to evade common resistance mechanisms seen with other antibiotics.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.
4,4-Dimethyl-2-oxazolidinone: A structurally related compound with different substituents.
Uniqueness
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other oxazolidinones and contributes to its versatility in various applications.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-4-5-7(2,3)8-6(9)10-5/h1,5H,2-3H3,(H,8,9) |
InChI Key |
CBULWJGDKVZSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)N1)C#C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8491860.png)

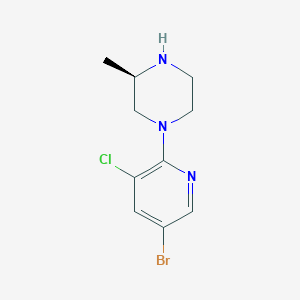
![Pyridazine,3-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-4-propyl-](/img/structure/B8491873.png)
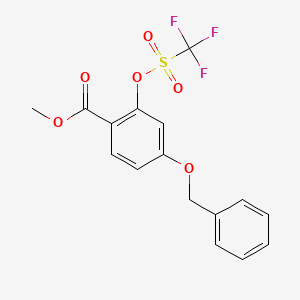
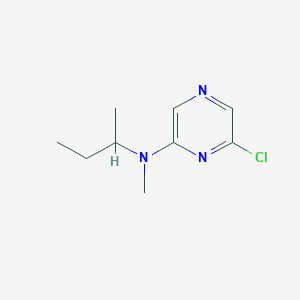
![N2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-pyridine-2,4-diamine](/img/structure/B8491893.png)
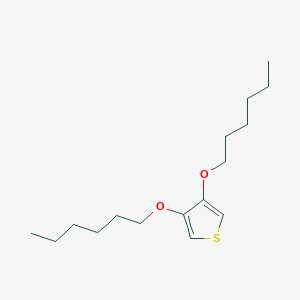
![[2-(1-Azidoethoxy)ethoxy]acetic acid](/img/structure/B8491903.png)
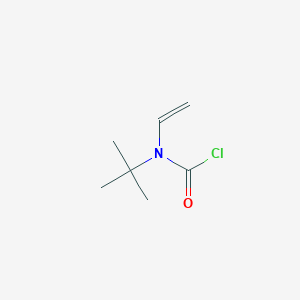
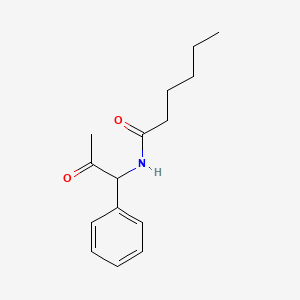
![(1R,3S,4S)-2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8491930.png)

